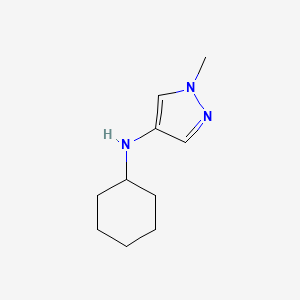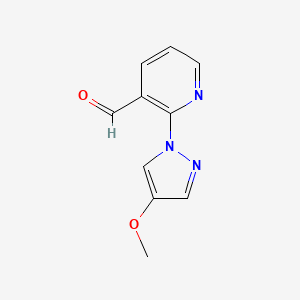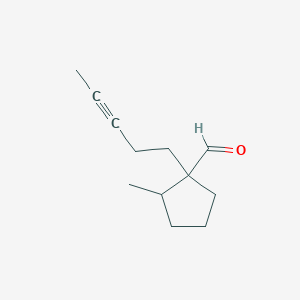amine](/img/structure/B13276354.png)
[3-(Dimethylamino)propyl](heptan-4-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propylamine is an organic compound with the molecular formula C12H28N2 and a molecular weight of 200.36 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a heptan-4-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of dimethylamine with a suitable alkyl halide, such as heptan-4-yl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
Dimethylamine+Heptan-4-yl chloride→3-(Dimethylamino)propylamine
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of 3-(Dimethylamino)propylamine can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Dimethylamino)propylamine with hydrogen peroxide yields the corresponding amine oxide.
Scientific Research Applications
3-(Dimethylamino)propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but lacks the heptan-4-yl group.
N,N-Dimethyl-1,3-propanediamine: Another related compound with two amino groups.
N-Methyl-1,3-diaminopropane: Similar in structure but with a methyl group instead of a dimethylamino group.
Uniqueness
The presence of the heptan-4-yl group in 3-(Dimethylamino)propylamine imparts unique hydrophobic properties, making it more suitable for applications in non-polar environments. This structural feature also enhances its ability to interact with lipid membranes and hydrophobic protein domains, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H28N2 |
|---|---|
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N-heptan-4-yl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-8-12(9-6-2)13-10-7-11-14(3)4/h12-13H,5-11H2,1-4H3 |
InChI Key |
NWXLKTOGYHCULN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol](/img/structure/B13276284.png)



![N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine](/img/structure/B13276307.png)
![1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13276310.png)
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B13276318.png)


![3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol](/img/structure/B13276334.png)

![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)
